3,4-Dehydro-6-hydroxymellein, also known as 6,8-dihydroxy-3-methylisocoumarin, is a specialized isocoumarin intermediate and analytical standard utilized in plant metabolomics and chemoenzymatic research. As a direct polyketide precursor and an alternative substrate for 6-hydroxymellein O-methyltransferase (EC 2.1.1.108), it is critical for mapping stress-induced metabolic pathways in crops [1]. For procurement, the compound is supplied as a solid with a baseline purity of ≥95% (LC/MS-UV), requiring storage at −20°C due to its specific stability profile and limited solubility, which is restricted to polar aprotic solvents like DMSO (typically 1 mg/mL) and acetone .
Substituting 3,4-Dehydro-6-hydroxymellein with its downstream analogs, such as 6-hydroxymellein or 6-methoxymellein, compromises enzymatic assay specificity and biosynthetic pathway mapping. While 6-methoxymellein acts as a terminal, biologically active phytoalexin with documented antifungal properties, 3,4-Dehydro-6-hydroxymellein lacks broad-spectrum antimicrobial activity, making it unsuitable for use as a generic biocide [1]. Instead, its procurement value lies in its strict structural recognition by specific methyltransferases [2]. Furthermore, its unique desaturation at the 3,4-position fundamentally alters its solubility compared to the saturated dihydroisocoumarin core of 6-hydroxymellein, dictating that solvent protocols and reaction kinetics cannot be directly translated between the two compounds during high-throughput screening [3].
In enzymatic assays evaluating 6-hydroxymellein O-methyltransferase (EC 2.1.1.108) activity, 3,4-Dehydro-6-hydroxymellein acts as a highly specific methyl acceptor. It accepts the methyl moiety from S-adenosyl-L-methionine at an equivalent rate to the primary substrate 6-hydroxymellein, whereas downstream analogs like 6-methoxymellein and generic coumarins yield no methylation [1].
| Evidence Dimension | Enzymatic methylation rate (EC 2.1.1.108) |
| Target Compound Data | Accepted methyl moiety at an equivalent rate to the primary substrate |
| Comparator Or Baseline | 6-methoxymellein and generic coumarins (0% methylation) |
| Quantified Difference | 100% relative substrate acceptance vs. 0% for downstream/generic analogs |
| Conditions | In vitro methyltransferase assay using S-adenosyl-L-methionine |
Ensures buyers select this exact compound when mapping the terminal steps of isocoumarin phytoalexin biosynthesis, as downstream analogs are completely rejected by the enzyme.
When tested against a panel of human and plant pathogens, 3,4-Dehydro-6-hydroxymellein demonstrated no measurable inhibition against C. albicans, E. coli, and P. aeruginosa. This contrasts sharply with standard biocides like clotrimazole, which exhibit 83–100% inhibition rates under identical conditions [1].
| Evidence Dimension | Growth inhibition rate against bacterial and fungal pathogens |
| Target Compound Data | No inhibition (0%) against tested pathogens |
| Comparator Or Baseline | Clotrimazole positive control (83–100% inhibition rate) |
| Quantified Difference | Complete absence of antimicrobial activity compared to functional biocides |
| Conditions | In vitro antimicrobial susceptibility testing against Gram-positive/negative bacteria and fungi |
Demonstrates that the compound's procurement value is strictly as an analytical standard or biosynthetic precursor, preventing misallocation as an active biocide.
Unlike many highly functionalized aqueous-soluble plant metabolites, 3,4-Dehydro-6-hydroxymellein exhibits strict solubility limitations, dissolving effectively only in polar aprotic solvents such as DMSO (up to 1 mg/mL) and acetone . It is also noted to be unstable in solution over prolonged periods, requiring immediate use or careful storage [1].
| Evidence Dimension | Solvent compatibility and dissolution capacity |
| Target Compound Data | Soluble in DMSO (1 mg/mL) and acetone; insoluble in aqueous media |
| Comparator Or Baseline | Standard aqueous-soluble plant metabolites (soluble in standard buffers) |
| Quantified Difference | Requires 100% polar aprotic solvent for initial stock preparation |
| Conditions | Standard laboratory stock solution preparation for LC/MS-UV (≥95% purity) |
Dictates strict formulation and stock-solution preparation protocols for metabolomic LC/MS workflows, preventing precipitation during high-throughput screening.
Because 3,4-Dehydro-6-hydroxymellein acts as a specific acceptor for 6-hydroxymellein O-methyltransferase (EC 2.1.1.108), it is a necessary standard for in vitro assays measuring the induction of phytoalexin biosynthesis in Daucus carota and related species, where generic coumarins fail to react[1].
Given its specific retention and polar aprotic solubility profile, the ≥95% pure compound serves as a critical reference standard for identifying isocoumarin intermediates in the fermentation broths of endophytic fungi without interference from terminal bioactive metabolites [2].
As a verified polyketide intermediate, this compound is procured as a starting material or reference marker in biocatalytic workflows aimed at generating novel, structurally complex ortho-quinone methides and related isocoumarin derivatives in controlled non-aqueous environments [3].